![molecular formula C18H15N5O2S B2930710 3-phenyl-7-{[2-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396857-06-9](/img/structure/B2930710.png)

3-phenyl-7-{[2-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

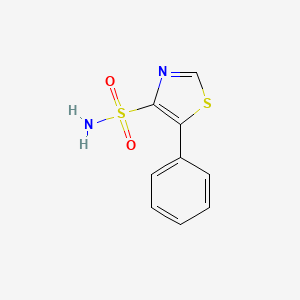

3-phenyl-7-{[2-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a pyrimido[4,5-d]pyrimidine derivative that has been shown to exhibit a range of biological activities, including anticancer and antiviral properties. In

Scientific Research Applications

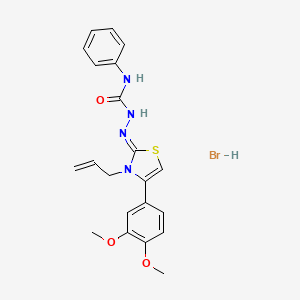

GnRH Receptor Antagonists for Reproductive Diseases

Thieno[2,3-d]pyrimidine-2,4-diones have been synthesized and studied for their role as potent GnRH receptor antagonists. Such compounds show promise in treating reproductive diseases due to their high binding affinity to the human GnRH receptor. This class of compounds, with variations in their substituents, demonstrates the significance of hydrophobic groups for receptor activity and offers a pathway for developing new therapeutics in reproductive health (Guo et al., 2003).

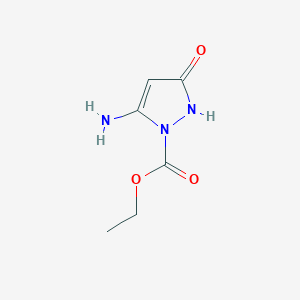

Antibacterial Agents

Substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties. The process involves the synthesis of key intermediates like ethyl 2-aminothiophene-3-carboxylate, followed by various chemical transformations leading to thieno[2,3-d]pyrimidine derivatives. These compounds have been characterized and tested against a range of bacterial strains, showing promising antibacterial activity (More et al., 2013).

Anticancer Activity

Research into thieno[2,3-d]pyrimidine derivatives extends into the anticancer domain, where such compounds have been synthesized and tested for their potential anticancer activity. For instance, a study explored the synthesis of thieno[2,3-d]pyrimidine derivatives and evaluated their efficacy against human epithelial colorectal adenocarcinoma cells. This study not only highlighted the anticancer potential of these compounds but also their antibacterial activity, underscoring the versatility of thieno[2,3-d]pyrimidine derivatives in medicinal chemistry (Aly et al., 2018).

Nonlinear Optical Materials

Thieno[2,3-d]pyrimidine derivatives have also found applications in the field of materials science, specifically in the development of nonlinear optical (NLO) materials. A detailed study utilizing density functional theory (DFT) and time-dependent DFT (TDDFT) analyses demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant NLO properties, which are essential for optoelectronic applications. The research provided a comparison between theoretical predictions and experimental data, confirming the potential of these compounds as NLO materials (Hussain et al., 2020).

Mechanism of Action

Mode of Action

It belongs to the class of pyrimido[4,5-d]pyrimidines , which are known to exhibit diverse biological activities. These compounds are bicyclic systems with two nitrogen atoms in each ring . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a crucial role in their biological applications .

Biochemical Pathways

Pyrimido[4,5-d]pyrimidines, in general, have been applied on a large scale in the medical and pharmaceutical fields , suggesting that they may interact with multiple biochemical pathways

Result of Action

As a member of the pyrimido[4,5-d]pyrimidines class, it may exhibit diverse biological activities

properties

IUPAC Name |

6-phenyl-2-(2-thiophen-2-ylethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2S/c24-16-14-11-20-17(19-9-8-13-7-4-10-26-13)21-15(14)22-18(25)23(16)12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H2,19,20,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIUUDDUZIXZRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-7-{[2-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2930629.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2930631.png)

![8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2930632.png)

![2-(4-Chlorophenyl)-3-oxo-N-propan-2-yl-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2930635.png)

![1-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2930639.png)

![7-Fluoro-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2930640.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2930650.png)